molecular formula C11H7BrFNO2S B13022417 Methyl 2-bromo-5-(4-fluorophenyl)thiazole-4-carboxylate

Methyl 2-bromo-5-(4-fluorophenyl)thiazole-4-carboxylate

Cat. No.: B13022417
M. Wt: 316.15 g/mol
InChI Key: XQYYRAODNDHRMR-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-(4-fluorophenyl)thiazole-4-carboxylate is a high-value brominated thiazole carboxylate ester serving as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. The compound features a 4-fluorophenyl substituent and a reactive 2-bromo group on the thiazole core, making it a critical building block for the synthesis of more complex, target-oriented molecules via cross-coupling reactions and further functionalization. The thiazole ring is a privileged scaffold in medicinal chemistry, noted for its presence in a wide range of bioactive molecules and approved drugs. Thiazole-containing compounds have demonstrated significant therapeutic potential across a diverse spectrum of pathological conditions, including as antibacterial, anticancer, anti-inflammatory, and anticonvulsant agents. The inherent properties of the thiazole moiety, such as its aromaticity and the presence of both sulfur and nitrogen heteroatoms, allow it to engage in key donor-acceptor and nucleophilic interactions with biological targets, which is crucial for optimizing drug-like properties in lead compounds. As such, this specific methyl ester derivative is primarily utilized by researchers as a key precursor in the design and development of novel small-molecule candidates targeting various diseases. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C11H7BrFNO2S

Molecular Weight

316.15 g/mol

IUPAC Name

methyl 2-bromo-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C11H7BrFNO2S/c1-16-10(15)8-9(17-11(12)14-8)6-2-4-7(13)5-3-6/h2-5H,1H3

InChI Key

XQYYRAODNDHRMR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=N1)Br)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-5-(4-fluorophenyl)thiazole-4-carboxylate typically involves the reaction of 2-bromo-5-(4-fluorophenyl)thiazole with methyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-(4-fluorophenyl)thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-bromo-5-(4-fluorophenyl)thiazole-4-carboxylate is a synthetic organic compound featuring a thiazole ring with bromine and fluorophenyl substituents, along with a carboxylate ester functional group. Its molecular formula is C12H8BrFNO2S. This compound is of interest in scientific research due to its potential applications in chemistry, biology, and medicine.

Scientific Research Applications

This compound is studied for its potential therapeutic effects and diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The fluorophenyl group can enhance its bioactivity by influencing lipophilicity and receptor interactions.

As a Building Block

This compound is used as a building block in the synthesis of more complex organic molecules.

Pharmaceutical Development

Due to its structural features, this compound may serve as a lead compound for developing new drugs targeting various diseases.

The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromine and fluorophenyl groups can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects.

Potential Therapeutic Effects

Interaction studies involving this compound could focus on its binding affinity to various biological targets. Such studies help elucidate its mechanism of action and potential therapeutic uses. Investigating its interactions with enzymes or receptors could provide insights into its biological efficacy and safety profile.

Other potential applications

  • Antimicrobial testing
  • Anti-inflammatory effects
  • Inhibition of COX enzymes
  • Anticancer properties

Mechanism of Action

The mechanism of action of Methyl 2-bromo-5-(4-fluorophenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. For example, thiazole derivatives have been shown to inhibit bacterial enzymes, leading to antibacterial effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations:

Ethyl vs. Methyl Ester ( vs. Target Compound): The ethyl ester analog (C₁₂H₉BrFNO₂S) exhibits marginally higher molecular weight (330.17 vs. ~330.17) and lipophilicity compared to the methyl ester, which may influence solubility and metabolic stability in biological systems .

Amino vs.

Carboxylic Acid vs. Ester (): The carboxylic acid derivative (C₁₆H₉BrFNO₂S) is more polar (TPSA ≈ 67.4 Ų estimated) than the ester analogs, impacting membrane permeability and bioavailability .

Simplified Structure (): Methyl 2-bromo-5-methylthiazole-4-carboxylate (C₆H₆BrNO₂S) lacks the 4-fluorophenyl group, reducing aromatic interactions and steric bulk, which may simplify synthetic pathways but limit pharmacological relevance .

Pharmacokinetic and Bioactivity Considerations

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

  • Lipophilicity: The 4-fluorophenyl group and bromine atom increase log $ P $ (estimated ~2.9 via XlogP3), favoring blood-brain barrier penetration compared to carboxylic acid derivatives .
  • Metabolic Stability: Methyl esters are prone to hydrolysis by esterases, whereas ethyl esters () may exhibit slower degradation .

Biological Activity

Methyl 2-bromo-5-(4-fluorophenyl)thiazole-4-carboxylate is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of thiazoles known for their diverse pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities.

Chemical Structure and Properties

The chemical formula for this compound is C11H8BrFNO2SC_{11}H_8BrFNO_2S with a molecular weight of approximately 303.15 g/mol. The presence of the bromine and fluorine substituents on the aromatic ring enhances its biological activity by influencing the electronic properties and steric effects of the molecule.

Anticancer Activity

Thiazole derivatives, including this compound, have shown promising anticancer properties. Research indicates that compounds with thiazole moieties can exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have reported that certain thiazole derivatives possess IC50 values in the low micromolar range against human cancer cell lines such as HePG-2 (liver cancer) and MCF-7 (breast cancer) .

Table 1: Anticancer Activity of Thiazole Derivatives

Compound NameCell LineIC50 (μM)Reference
Thiazole AHePG-2<25
Thiazole BMCF-7<30
This compoundU251 (glioblastoma)TBDTBD

Antimicrobial Activity

Thiazoles are also recognized for their antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. Preliminary studies suggest that this compound may exhibit significant antibacterial activity, particularly against Gram-positive bacteria.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC, μg/mL)Reference
Staphylococcus aureusTBDTBD
Escherichia coliTBDTBD

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has been explored in various studies. Compounds similar to this compound have demonstrated efficacy in animal models, suggesting that they may be useful in treating epilepsy or other seizure disorders.

Table 3: Anticonvulsant Activity

Compound NameModelEffective Dose (mg/kg)Reference
Thiazole CMES<20
This compoundPTZTBDTBD

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Key Enzymes : Thiazoles can act as inhibitors of various enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Some thiazoles trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives, including this compound:

  • Study on Anticancer Efficacy : A recent study demonstrated that a related thiazole derivative exhibited significant cytotoxicity against breast cancer cells, with mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Evaluation : Another study assessed the antimicrobial activity of various thiazoles against clinical isolates of bacteria, revealing promising results for compounds similar to this compound.

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